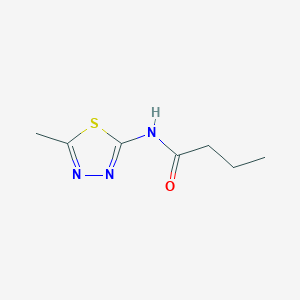

N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Descripción general

Descripción

“N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For example, a series of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides were synthesized from dehydroabietic acid (DHA) by a two-step procedure . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Aplicaciones Científicas De Investigación

Heterocyclic Pharmacophores

1,3,4-thiadiazole derivatives, including N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, are notable for their extensive pharmacological activities. These compounds, with the toxophoric N2C2S moiety, exhibit a broad spectrum of biological activities. They are recognized for their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules by combining different molecular frameworks may lead to compounds with enhanced biological profiles, emphasizing the potential of these compounds in drug discovery and development (Mishra, Singh, Tripathi, & Giri, 2015).

Structural Modification and Bioavailability

The stability of the quinazolinone nucleus, often associated with thiadiazole structures, allows for the introduction of various bioactive moieties to create potential medicinal agents. The solubility of these compounds is a major consideration in their journey from a lead compound to a drug. With the potential to combat antibiotic resistance, the versatile lead molecule quinazolinones, including thiadiazole derivatives, have been synthesized and evaluated for their antibacterial activity, highlighting the importance of these compounds in medicinal chemistry (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Pharmacological Scaffolds

1,3,4-Thiadiazoles are crucial pharmacophore scaffolds in medicinal chemistry, with diverse pharmacological potentials. These scaffolds are considered significant for expressing pharmacological activity and are recognized as vital structural components of biological agents. They have been identified in compounds exhibiting antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole with various heterocycles often leads to a synergistic effect, enhancing the pharmacological potential of these compounds (Lelyukh, 2019).

Synthesis and Biological Significance

The synthesis of 1,3,4-thiadiazolines and related heterocyclic compounds has been extensively studied due to their major pharmaceutical significance. These heterocycles are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions. The biological activity against different fungal and bacterial strains further emphasizes the importance of these compounds in the field of pharmaceuticals and organic chemistry (Yusuf & Jain, 2014).

Direcciones Futuras

The future directions for “N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” and similar compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole derivatives have shown potential as anticancer agents . Therefore, more research could be conducted to investigate their potential therapeutic applications.

Mecanismo De Acción

Target of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide, a derivative of 1,3,4-thiadiazole, has been reported to have significant therapeutic potential . The primary targets of this compound are believed to be matrix metalloproteinases (MMPs) . MMPs are enzymes that degrade various components of the extracellular matrix, playing a crucial role in many biological processes, including tissue remodeling, inflammation, and cancer progression .

Mode of Action

The compound interacts with its targets by binding to the active sites of the MMPs, thereby inhibiting their activity . This interaction disrupts processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells . The compound’s mode of action is also influenced by its mesoionic character, which allows it to cross cellular membranes and interact strongly with biological targets .

Biochemical Pathways

The inhibition of MMPs affects several biochemical pathways. MMPs are involved in the degradation of fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans . By inhibiting these enzymes, the compound disrupts these degradation processes, potentially affecting tissue remodeling and cancer progression .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are generally able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of MMPs by N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide can lead to a disruption in the degradation of various components of the extracellular matrix . This can result in the inhibition of tissue remodeling processes and the progression of diseases such as cancer . The compound’s ability to disrupt DNA replication processes can also inhibit the replication of both bacterial and cancer cells .

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-3-4-6(11)8-7-10-9-5(2)12-7/h3-4H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQFYWYPINZWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353806 | |

| Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62347-17-5 | |

| Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6513136.png)

![5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B6513142.png)

![2-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6513160.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6513165.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6513168.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6513171.png)

![N-(3-chloro-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6513173.png)

![6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6513177.png)

![N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide](/img/structure/B6513190.png)

![2-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513197.png)

![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}cyclohexanecarboxamide](/img/structure/B6513201.png)

![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513206.png)

![1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6513215.png)